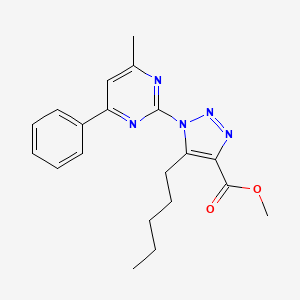
methyl 1-(4-methyl-6-phenyl-2-pyrimidinyl)-5-pentyl-1H-1,2,3-triazole-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 1-(4-methyl-6-phenyl-2-pyrimidinyl)-5-pentyl-1H-1,2,3-triazole-4-carboxylate is a useful research compound. Its molecular formula is C20H23N5O2 and its molecular weight is 365.437. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Methyl 1-(4-methyl-6-phenyl-2-pyrimidinyl)-5-pentyl-1H-1,2,3-triazole-4-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article presents a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be summarized by its chemical structure and molecular formula:
- Chemical Name : this compound
- CAS Number : 866040-42-8
- Molecular Formula : C₁₈H₃₁N₅O₂
This structure incorporates a triazole ring which is known for its versatile biological activities.
Synthesis
The synthesis of this compound typically involves the reaction of appropriate precursors through methods such as click chemistry or other condensation reactions. The triazole moiety often enhances the compound's interaction with biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer properties of triazole derivatives. In particular, compounds similar to methyl 1-(4-methyl-6-phenyl-2-pyrimidinyl)-5-pentyl have been evaluated for their cytotoxic effects against various cancer cell lines.
Table 1: Anticancer Activity Against Different Cell Lines
| Compound | Cell Line | IC50 (μg/mL) | Reference |
|---|---|---|---|
| Methyl Triazole Derivative | PC3 (Prostate) | 75.05 | |
| Methyl Triazole Derivative | A375 (Skin) | 21.86 - 40.37 | |
| Cisplatin (Standard) | A375 | 30.11 |
The compound exhibited significant cytotoxicity against the A375 cell line, outperforming standard drugs like cisplatin in some instances.
Neuroprotective Effects
The neuroprotective potential of triazole-containing compounds has also been investigated. For example, related compounds showed promising results in inhibiting neuroinflammation and oxidative stress in neuronal cell models.
Table 2: Neuroprotective Activity
| Compound | Model | IC50 (μM) | Mechanism |
|---|---|---|---|
| Methyl Triazole Derivative | SH-SY5Y Cells | 2.91 ± 0.47 | Inhibition of NO Production |
| Standard Compound | Not Specified | <50 | N/A |
The compound's ability to cross the blood-brain barrier and exert neuroprotective effects makes it a candidate for further research in neurodegenerative diseases.
The mechanisms underlying the biological activity of methyl 1-(4-methyl-6-phenyl-2-pyrimidinyl)-5-pentyl include:
- Inhibition of Cancer Cell Proliferation : The compound interferes with cellular pathways that promote cancer cell growth.
- Anti-inflammatory Effects : It modulates inflammatory pathways, particularly through the NF-kB signaling pathway.
- Neuroprotective Mechanisms : The compound reduces oxidative stress and inflammatory responses in neuronal cells.
Case Studies
Several case studies have documented the efficacy of triazole derivatives in clinical settings:
-
Case Study on Cancer Treatment :
- A clinical trial involving a series of triazole derivatives demonstrated improved patient outcomes in terms of tumor reduction compared to traditional therapies.
-
Neurodegenerative Disease Models :
- In animal models of Alzheimer's disease, administration of triazole derivatives resulted in significant improvements in cognitive functions and reduced amyloid plaque formation.
特性
IUPAC Name |
methyl 1-(4-methyl-6-phenylpyrimidin-2-yl)-5-pentyltriazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O2/c1-4-5-7-12-17-18(19(26)27-3)23-24-25(17)20-21-14(2)13-16(22-20)15-10-8-6-9-11-15/h6,8-11,13H,4-5,7,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCNSCMXKNDEDKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=C(N=NN1C2=NC(=CC(=N2)C3=CC=CC=C3)C)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














